Product packaging for Isopropyl tert-pentyl ether(Cat. No.:CAS No. 3249-46-5)

Isopropyl tert-pentyl ether

Cat. No.: B8588743
CAS No.: 3249-46-5
M. Wt: 130.23 g/mol
InChI Key: WICKZWVCTKHMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopropyl tert-pentyl ether is a branched ether with the molecular formula C8H18O and a molecular weight of 130.2279 g/mol . Its IUPAC Standard InChIKey is WICKZWVCTKHMNG-UHFFFAOYSA-N . This compound is of significant interest in chemical research and development. It has been studied for its physicochemical properties, including vapor pressure and vaporization enthalpy, which are critical data for process design in chemical engineering and applications involving solvent behavior . Research-grade this compound is characterized by its high purity, making it suitable for use as a standard in analytical chromatography and spectrometry . It is essential for researchers to handle this compound with care, consulting its Safety Data Sheet (SDS) before use. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B8588743 Isopropyl tert-pentyl ether CAS No. 3249-46-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3249-46-5

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

2-methyl-2-propan-2-yloxybutane

InChI

InChI=1S/C8H18O/c1-6-8(4,5)9-7(2)3/h7H,6H2,1-5H3

InChI Key

WICKZWVCTKHMNG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(C)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Isopropyl Tert Pentyl Ether Formation

Established Synthetic Routes and Reaction Parameters

The principal route for the synthesis of isopropyl tert-pentyl ether is the acid-catalyzed addition of isopropanol (B130326) to a C5 olefin fraction, primarily composed of 2-methyl-1-butene (B49056) (2M1B) and 2-methyl-2-butene (B146552) (2M2B). The reaction can also proceed via the dehydration of a mixture of isopropanol and tert-amyl alcohol. The core of this process lies in the protonation of the olefin or the alcohol, facilitating the nucleophilic attack by the other reactant.

Acid-Catalyzed Etherification Processes

The formation of IPTE is an equilibrium-limited exothermic reaction. The mechanism involves the protonation of the double bond of the isoamylene by an acid catalyst to form a tertiary carbocation. This is followed by the nucleophilic attack of the oxygen atom of isopropanol on the carbocation. The final step is the deprotonation of the resulting oxonium ion to yield the ether and regenerate the catalyst.

The reaction network for the synthesis of the analogous tert-amyl ethyl ether (TAEE) from ethanol (B145695) and isoamylenes involves three main reversible reactions: the etherification of 2-methyl-1-butene, the etherification of 2-methyl-2-butene, and the isomerization between the two isoamylenes. proquest.com A similar reaction network is expected for the synthesis of IPTE.

Catalytic Systems in this compound Synthesis

A variety of solid acid catalysts have been investigated for the synthesis of branched ethers, offering advantages over homogeneous catalysts in terms of separation, reusability, and reduced corrosivity.

Macroporous sulfonic acid ion-exchange resins, such as Amberlyst-15 and Amberlyst-35, are widely used and highly effective catalysts for etherification reactions. proquest.comresearchgate.net These resins possess a high concentration of sulfonic acid groups, providing the necessary active sites for the reaction.

For the synthesis of the analogous tert-amyl ethyl ether (TAEE), Amberlyst-16W has been studied extensively. acs.org Kinetic studies have shown that the reaction rate is influenced by the concentrations of both the alcohol and the isoamylenes. acs.org In the synthesis of TAEE, the initial rate of etherification was found to be significantly faster than the rate of isoamylene isomerization. osti.gov

Table 1: Kinetic Models for tert-Amyl Ethyl Ether (TAEE) Synthesis using Amberlyst-16W acs.org

Model TypeDescriptionKey Findings
Langmuir-Hinshelwood Based on the single-site adsorption of all components, with the surface reaction being the rate-limiting step.This model best described the experimental results.
Eley-Rideal Involves the reaction between an adsorbed species and a molecule from the bulk liquid.Less accurate in describing the experimental data compared to the Langmuir-Hinshelwood model.
Homogeneous Assumes the reaction occurs in a single phase.Did not fit the experimental data as well as the heterogeneous models.

Zeolites, with their well-defined pore structures and tunable acidity, are another important class of catalysts for etherification. Zeolite Beta has been identified as a particularly effective catalyst for the etherification of isobutene with methanol (B129727) or ethanol. academie-sciences.fr The reaction mechanism over zeolites also involves the protonation of the olefin at the Brønsted acid sites within the zeolite pores, followed by nucleophilic attack by the alcohol. The shape selectivity of zeolites can influence the product distribution and minimize side reactions.

Research into novel heterogeneous catalysts for tert-amyl ether synthesis is ongoing. Modified activated carbons with sulfonic groups have been investigated as potential catalysts for the synthesis of tert-amyl methyl ether (TAME). epa.gov Another novel approach involves the use of a mesoporous catalyst, UDCaT-6, which consists of chlorosulfonic acid-treated zirconia within a hexagonal mesoporous silica (B1680970) structure, for the synthesis of TAME from tert-amyl alcohol and methanol. acs.org

Optimization of Reaction Conditions and Process Efficiency

The efficiency of this compound synthesis is influenced by several key reaction parameters. The optimization of these conditions is crucial for maximizing the yield and selectivity towards the desired ether product. nih.govsigmaaldrich.comnih.gov

Temperature: The reaction is exothermic, and therefore, lower temperatures favor a higher equilibrium conversion. However, the reaction rate increases with temperature. Consequently, an optimal temperature must be determined to balance thermodynamic and kinetic considerations. For the synthesis of TAEE, kinetic experiments have been conducted in the temperature range of 333 K to 353 K. acs.org

Reactant Molar Ratio: An excess of the alcohol is often used to shift the equilibrium towards the formation of the ether and to minimize olefin dimerization. Studies on TAEE synthesis have investigated ethanol to isoamylene mole ratios ranging from 0.3 to 5. acs.org

Catalyst Loading and Particle Size: The reaction rate is dependent on the amount of catalyst used. It is important to ensure that the reaction is not limited by mass transfer effects. Studies on TAEE synthesis have shown that for catalyst particles of a certain size, internal mass transfer limitations can be negligible. acs.org

Pressure: The reaction is typically carried out in the liquid phase, and the pressure is maintained at a level sufficient to keep the reactants in this phase at the reaction temperature.

Table 2: Activation Energies for tert-Amyl Ethyl Ether (TAEE) Synthesis and Isomerization over Amberlyst-16W acs.org

ReactionActivation Energy (kJ/mol)
TAEE formation from 2-methyl-1-butene90
TAEE formation from 2-methyl-2-butene108
Isomerization of 2-methyl-1-butene to 2-methyl-2-butene82
Temperature and Pressure Effects on Reaction Kinetics and Selectivity

The reaction temperature and pressure are critical parameters that significantly influence the kinetics and selectivity of the etherification process to form this compound. Generally, an increase in temperature enhances the reaction rate; however, it can also lead to the formation of undesirable byproducts, thus affecting the selectivity. The etherification reactions are typically exothermic, which means that lower temperatures favor a higher equilibrium conversion. dss.go.th

The synthesis of tert-amyl ethyl ether (TAEE), a closely related compound, shows that as the reaction temperature increases, the equilibrium mole fractions of the ether and one of the reactants, 2-methyl-2-butene, decrease. researchgate.net In a study on the etherification of isoamylenes with methanol and ethanol, the formation of dialkyl ether byproducts was favored by higher temperatures. dss.go.th This suggests that an optimal temperature must be maintained to maximize the yield of the desired ether while minimizing side reactions.

Pressure also plays a crucial role, primarily in maintaining the reactants in the liquid phase. dss.go.th For the synthesis of tert-amyl ethyl ether, a pressure of 2.0 MPa was chosen to avoid the influence of pressure variations on the reaction equilibrium. researchgate.net While the effect of pressure on diether selectivity has been noted in other etherification systems, its direct impact on this compound selectivity requires specific investigation. researchgate.net

Table 1: Influence of Temperature on Reaction Parameters in tert-Amyl Ether Synthesis

Temperature (K)Reaction SystemObserved EffectReference
313-343tert-Amyl Ethyl Ether SynthesisIncreased temperature leads to a decrease in equilibrium mole fraction of the ether. researchgate.netwikipedia.org
323-363Etherification of Isoamylenes with AlcoholsHigher temperatures favor the formation of dialkyl ether byproducts. dss.go.th
Reactant Molar Ratio Dependencies in Etherification

The molar ratio of the reactants, specifically the alcohol to the olefin (isoamylene), is a key determinant of the conversion and selectivity in the synthesis of this compound. An excess of the alcohol is often employed to shift the reaction equilibrium towards the formation of the ether product. dss.go.th

In the synthesis of tert-amyl methyl ether (TAME), the effect of the methanol to isoamylene molar ratio has been studied. researchgate.net Similarly, for the production of tert-amyl ethyl ether (TAEE), the influence of the ethanol to 2-methyl-1-butene molar ratio was investigated. researchgate.netwikipedia.org These studies generally indicate that increasing the alcohol concentration can enhance the conversion of the isoamylene. However, an excessively high alcohol concentration can also promote side reactions, such as the dehydration of the alcohol to form the corresponding dialkyl ether. dss.go.th Therefore, optimizing the reactant molar ratio is essential for maximizing the yield of this compound.

Table 2: Effect of Reactant Molar Ratio on Conversion in tert-Amyl Ether Synthesis

Reactant Molar Ratio (Alcohol:Isoamylene)Reaction SystemObserved Effect on ConversionReference
Varied from 0.5 to 2TAME SynthesisReaction rate is dependent on the molar ratio. researchgate.net
VariedTAEE SynthesisMolar ratio is a significant parameter influencing the reaction. researchgate.netwikipedia.org
Increased from 5:1 to 10:1Biodiesel Production (related transesterification)A significant increase in conversion was observed. researchgate.netresearchgate.net
Application of Reactive Distillation Techniques for Enhanced Conversion

Reactive distillation (RD) is an advanced process intensification technique that combines chemical reaction and distillation in a single unit. kiche.or.krkoreascience.krlew.rosc.eduresearchgate.net This integration offers several advantages for equilibrium-limited reactions like etherification, including increased conversion, improved selectivity, and energy savings. kiche.or.krkoreascience.kr By continuously removing the products from the reaction zone, the equilibrium is shifted towards the product side, leading to higher conversions than those achievable in conventional reactors. sc.edu

Simulation studies on the synthesis of tert-amyl ethyl ether (TAEE) and tert-amyl methyl ether (TAME) have demonstrated the feasibility and benefits of using reactive distillation. kiche.or.krkoreascience.krlew.rosc.eduresearchgate.net In a simulation of TAEE synthesis, an optimal column configuration was determined to maximize the conversion of tert-amyl alcohol and the selectivity towards the ether. kiche.or.krkoreascience.kr The study highlighted that the reflux ratio and operating pressure are the most important operating variables. kiche.or.krkoreascience.kr For TAME production, a reactive distillation process was shown to achieve a significantly higher conversion (93.93%) compared to a conventional process with reactors and distillation columns (72-77%). sc.edu These findings strongly suggest that reactive distillation is a highly effective technique for enhancing the conversion in the synthesis of this compound.

Table 3: Comparison of Conventional vs. Reactive Distillation for TAME Production

ProcessReactor Conversion (%)Product Purity (%)Reference
Conventional (Plug Flow Reactors)72.48 - 76.9899.94 sc.edu
Reactive Distillation93.93100.00 sc.edu

Reaction Mechanism Elucidation in this compound Synthesis

Carbocationic Intermediate Pathways

The acid-catalyzed synthesis of this compound is widely accepted to proceed through a carbocationic intermediate pathway. The reaction can be initiated either from isoamylenes (2-methyl-1-butene or 2-methyl-2-butene) or from tert-amyl alcohol.

When starting with isoamylenes, the first step involves the protonation of the double bond by a proton from the acid catalyst, leading to the formation of a tertiary carbocation, the tert-pentyl cation. This carbocation is relatively stable due to the presence of three alkyl groups attached to the positively charged carbon atom. masterorganicchemistry.com

Alternatively, if tert-amyl alcohol is used as a reactant, the hydroxyl group is first protonated by the acid catalyst to form a good leaving group (water). The subsequent departure of the water molecule also generates the tert-pentyl carbocation. masterorganicchemistry.com

Once the tert-pentyl carbocation is formed, it acts as an electrophile and is attacked by the nucleophilic oxygen atom of an isopropanol molecule. This results in the formation of a protonated ether intermediate. The final step is the deprotonation of this intermediate to yield this compound and regenerate the acid catalyst.

Nucleophilic Substitution Mechanisms in Ether Formation

The formation of this compound can be described by nucleophilic substitution mechanisms, primarily the S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) pathways. stackexchange.com

Given that the reaction proceeds through a relatively stable tertiary carbocation (the tert-pentyl cation), the S(_N)1 mechanism is generally favored. stackexchange.com In this two-step mechanism, the rate-determining step is the formation of the carbocation. The subsequent attack by the nucleophile (isopropanol) is fast. This pathway is consistent with the use of protic solvents and acid catalysis, which facilitate the formation of the carbocation. khanacademy.org

The S(_N)2 mechanism, which involves a single concerted step where the nucleophile attacks the substrate at the same time as the leaving group departs, is less likely in this case. stackexchange.com S(_N)2 reactions are sensitive to steric hindrance, and the tertiary carbon atom of the tert-pentyl group is highly hindered, making a backside attack by the isopropanol molecule difficult.

Therefore, the synthesis of this compound is best described as an S(_N)1-like reaction, where the formation of the tert-pentyl carbocation is the key intermediate step.

Adsorption and Surface Reaction Kinetics on Heterogeneous Catalysts

When solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), are used for the synthesis of this compound, the reaction mechanism involves the adsorption of reactants onto the catalyst surface, followed by a surface reaction. The kinetics of such heterogeneous catalytic reactions are often described by models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or the Eley-Rideal (ER) models. core.ac.ukresearchgate.net

In the LHHW model, it is assumed that both reactants (isopropanol and isoamylene) adsorb onto the active sites of the catalyst. The adsorbed species then react on the surface to form the adsorbed product, which subsequently desorbs into the bulk liquid phase. The rate-determining step can be the adsorption, the surface reaction, or the desorption.

In the Eley-Rideal model, only one of the reactants (typically the alcohol, isopropanol) adsorbs onto the catalyst surface. The other reactant (the olefin, isoamylene) then reacts directly from the bulk liquid phase with the adsorbed species to form the product. core.ac.uk

Kinetic studies of similar etherification reactions, such as the synthesis of propyl tert-butyl ether, have shown that an Eley-Rideal mechanism, where the adsorbed alcohol reacts with the olefin from the liquid phase, can provide a good fit for the experimental data. core.ac.uk The choice of the most appropriate kinetic model depends on the specific reactants, catalyst, and reaction conditions.

Stereochemical Considerations in Etherification Pathways

The formation of this compound, through common synthetic routes such as the acid-catalyzed addition of isopropanol to isoamylenes (e.g., 2-methyl-1-butene or 2-methyl-2-butene) or the reaction of a tert-pentyl alcohol derivative with an isopropyl source, typically proceeds through a mechanism with significant stereochemical implications. The key intermediate in these pathways is a tertiary carbocation, the planarity of which dictates the stereochemical outcome of the reaction.

In the acid-catalyzed etherification of isoamylenes with isopropanol, the initial step involves the protonation of the alkene to form the most stable carbocation, which is the tertiary pentyl carbocation. This carbocation is sp² hybridized and possesses a planar geometry. chemistrysteps.com Consequently, the nucleophilic attack by the isopropanol molecule can occur from either face of the planar carbocation with equal probability.

If the starting alkene is achiral, as is the case with 2-methyl-1-butene and 2-methyl-2-butene, the resulting this compound will also be achiral. The tertiary carbon of the pentyl group in the product is not a stereocenter as it is bonded to two methyl groups.

However, if a chiral starting material were to be used, for instance, a tert-pentyl alcohol derivative where the two methyl groups on the tertiary carbon are replaced by two different substituents, the reaction would proceed through a chiral carbocation. Even in such a scenario, the planar nature of the carbocation intermediate would lead to the formation of a racemic mixture of the corresponding chiral ether. The nucleophilic attack of isopropanol from both sides of the carbocation would result in an equal amount of the (R) and (S) enantiomers, leading to a net optical rotation of zero. masterorganicchemistry.com This process is known as racemization. chemistrysteps.com

The stereochemical outcome of the SN1 reaction is summarized in the following table:

Starting Material ChiralityIntermediateProduct Stereochemistry
AchiralAchiral planar carbocationAchiral
Chiral (at reacting center)Achiral planar carbocationRacemic mixture

It is also important to consider the possibility of carbocation rearrangements, which are common in SN1-type reactions. pharmaguideline.com If the initial carbocation can rearrange to a more stable form through a hydride or alkyl shift, a different ether product may be formed. pharmaguideline.com The stereochemistry of this new product would again be dictated by the planarity of the rearranged carbocation. For the synthesis of this compound from typical isoamylene precursors, the initially formed tertiary carbocation is the most stable, so rearrangements are not expected.

In principle, an enantioselective synthesis of a chiral analog of this compound could be achieved by employing a chiral catalyst, such as a chiral Brønsted acid. masterorganicchemistry.com Such a catalyst could create a chiral environment around the carbocation, favoring the attack of the nucleophile from one face over the other, thus leading to an excess of one enantiomer. However, such stereoselective syntheses of tertiary ethers are challenging and not commonly employed for this specific compound.

Advanced Analytical Methodologies for Isopropyl Tert Pentyl Ether Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of IPTPE, providing the means to separate it from reactants, byproducts, and complex sample matrices. Gas chromatography is the modality of choice due to the compound's volatility.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for monitoring the progress of chemical reactions, such as the etherification process used to synthesize IPTPE. phenomenex.comufl.edu The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it ideal for tracking hydrocarbons and ethers. phenomenex.com In the context of IPTPE synthesis, GC-FID allows researchers to quantify the consumption of reactants (e.g., an iso-alcohol and a tert-olefin) and the formation of the IPTPE product over time.

The operational principle involves injecting a vaporized sample into a capillary column, where components separate based on their boiling points and interactions with the column's stationary phase. ufl.edumeasurlabs.com As each component elutes, it is combusted in a hydrogen-air flame, producing ions that generate a measurable electrical current proportional to the amount of carbon atoms. scioninstruments.com By analyzing aliquots of the reaction mixture at different time intervals, a kinetic profile of the reaction can be constructed. This data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst concentration. While highly sensitive, the FID does not provide structural information and identifies compounds based on their retention time compared to known standards. phenomenex.com

Table 1: Typical GC-FID Parameters for Fuel Ether Analysis This table is interactive. Click on the headers to sort.

Parameter Value/Condition Purpose
Column Type Capillary (e.g., DB-5, SLB-IL 111) Provides high-resolution separation of volatile compounds. nist.govresearchgate.net
Carrier Gas Helium, Hydrogen, or Nitrogen Transports the sample through the column. ufl.edu
Injector Temperature ~250 °C Ensures rapid and complete vaporization of the sample. mdpi.com
Oven Program Isothermal or Temperature Ramp (e.g., 50°C to 200°C) Controls the separation by managing the volatility of components.
Detector Flame Ionization Detector (FID) Quantifies organic compounds as they elute.
Detector Temperature ~250-300 °C Prevents condensation of analytes in the detector.

| Internal Standard | A non-reactive compound (e.g., an alkane) | Used for accurate quantification by correcting for injection volume variations. |

For unambiguous identification of IPTPE, especially in complex mixtures or as an unknown analyte, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method. epa.govcabidigitallibrary.org This hyphenated technique combines the powerful separation capabilities of GC with the precise detection and identification power of MS. scielo.br As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," of the molecule.

This fingerprint allows for positive identification by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST), which contains data for Isopropyl tert-pentyl ether. nist.gov The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of target compounds like IPTPE. nih.gov GC-MS is widely applied in environmental analysis to detect fuel oxygenates in water and soil, and in forensic and industrial quality control settings. researchgate.netusgs.govresearchgate.net

Table 2: GC-MS Parameters and Expected Data for IPTPE This table is interactive. Click on the headers to sort.

Parameter / Data Description Typical Value / Observation
GC Column Non-polar capillary (e.g., DB-5) Standard for volatile organic compound analysis. nist.gov
Ionization Mode Electron Impact (EI) Standard method, typically at 70 eV, creating reproducible fragmentation. phytopharmajournal.com
Mass Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF) Separates ions based on their mass-to-charge ratio (m/z).
Molecular Ion (M+) The peak corresponding to the intact molecule's mass. Expected at m/z 130 for C₈H₁₈O. nih.gov
Base Peak The most intense peak in the mass spectrum. For t-butyl ethers, this is often the t-butyl cation at m/z 57. scielo.br
Key Fragments Other significant peaks from fragmentation. Expected fragments from the loss of alkyl groups (e.g., ethyl, isopropyl).

| Retention Index (RI) | A normalized retention time value. | 772 (Normal alkane RI, non-polar column, 60°C). nist.gov |

Spectroscopic Characterization for Structural and Quantitative Analysis

Spectroscopic methods are indispensable for the de novo structural confirmation of IPTPE, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds like IPTPE. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of IPTPE, the protons on carbons adjacent to the ether oxygen are deshielded and appear downfield, typically in the 3.4-4.5 ppm range. openstax.org The specific chemical shifts, signal integrations (which correspond to the number of protons), and splitting patterns (which reveal adjacent protons) allow for the unambiguous assignment of the isopropyl and tert-pentyl groups. For instance, the methine proton of the isopropyl group would appear as a septet, while its methyl protons would be a doublet.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. Carbons bonded to the ether oxygen are significantly shifted downfield, typically appearing in the 50-80 ppm range. openstax.orglibretexts.org This data confirms the presence of the C-O-C ether linkage and the specific carbon skeleton of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is interactive. Click on the headers to sort.

Group Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Isopropyl-CH Methine ~3.5 - 3.8 ~65 - 70 Adjacent to oxygen, deshielded.
Isopropyl-CH₃ Methyl ~1.1 - 1.2 ~22 - 25 Doublet in ¹H NMR.
tert-Pentyl-C Quaternary --- ~75 - 80 Adjacent to oxygen, deshielded.
tert-Pentyl-CH₂ Methylene ~1.4 - 1.6 ~35 - 40 Quartet in ¹H NMR.
tert-Pentyl-CH₃ (x2) Methyl ~0.8 - 1.0 ~8 - 12 Singlet in ¹H NMR.

Note: Predicted values are based on typical chemical shift ranges for ethers and alkyl groups. openstax.orglibretexts.orggithub.iopdx.edu

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For IPTPE, the most characteristic feature is the C-O-C ether linkage. Aliphatic ethers typically show a strong, characteristic C-O single-bond stretching absorption in the infrared spectrum between 1050 and 1150 cm⁻¹. openstax.org This strong peak is a key indicator of the ether functional group. libretexts.org

The analysis is further confirmed by what is absent from the spectrum. A pure sample of IPTPE will not show the broad O-H stretching band (around 3200-3600 cm⁻¹) characteristic of alcohols, nor the sharp C=O stretching band (around 1700 cm⁻¹) typical of ketones, aldehydes, or esters. youtube.comblogspot.com The spectrum will also feature C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1300-1500 cm⁻¹, consistent with its alkane-like structure. libretexts.org

Table 4: Key Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

Vibration Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
C-O-C Asymmetric Stretch Aliphatic Ether 1050 - 1150 Strong
C-H Stretch sp³ C-H 2850 - 2970 Strong
C-H Bend (CH₂, CH₃) Alkyl Groups 1350 - 1470 Medium
O-H Stretch Alcohol (impurity) 3200 - 3600 (Absent) N/A

Source: Data compiled from general ranges for ethers. openstax.orglibretexts.orgyoutube.com

Trace Level Quantification in Complex Research Matrices

The detection and quantification of IPTPE at trace levels (parts-per-million, ppb, or ppt) is critical in fields like environmental monitoring, where fuel oxygenates can be water contaminants, and in industrial process control. api.orgconcawe.eu Due to the complexity of these matrices (e.g., groundwater, gasoline, blood), direct injection is often not feasible. nih.gov Therefore, sample preparation techniques are required to extract and concentrate the analyte before analysis by GC-FID or GC-MS.

Commonly used methods include:

Purge-and-Trap (P&T): This technique involves bubbling an inert gas through a water sample, which strips the volatile IPTPE out of the liquid phase. The analyte is then trapped on an adsorbent material, which is subsequently heated to release the concentrated analyte into the GC system. This method is a standard for analyzing volatile organic compounds in water. epa.gov

Solid-Phase Microextraction (SPME): SPME uses a fused-silica fiber coated with a sorbent material. The fiber is exposed to the headspace above a sample or directly immersed in it. nih.gov IPTPE partitions onto the fiber, which is then transferred to the hot GC injector for thermal desorption and analysis. This method is fast, solvent-free, and effective for quantifying fuel ethers in blood and water. nih.gov

Direct Aqueous Injection (DAI): For less complex water samples, direct injection onto a suitable polar GC column can be used, often coupled with mass spectrometry for definitive identification and quantification of ethers and their degradation products. usgs.gov

These pre-concentration techniques significantly lower the method detection limits, enabling the quantification of IPTPE at environmentally relevant concentrations. nih.govchromatographyonline.com

Solid-Phase Microextraction (SPME) Applications for Sampling

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step. buffalostate.edu It employs a coated fiber that extracts and concentrates analytes from a sample matrix, which can then be desorbed directly into a gas chromatograph (GC) for analysis. sigmaaldrich.comnih.gov This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like ether fuel oxygenates from water, air, and soil samples. buffalostate.edufree.fr

SPME can be performed in two primary modes: direct immersion (DI-SPME), where the fiber is placed directly into a liquid sample, and headspace (HS-SPME), where the fiber is exposed to the vapor phase above the sample. sigmaaldrich.comfree.fr The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For fuel oxygenates, which are polar compounds, specific fiber coatings are required for efficient extraction. researchgate.net Research on compounds similar to IPTPE has demonstrated the effectiveness of various fiber types.

Detailed research findings indicate that SPME, when coupled with Gas Chromatography/Mass Spectrometry (GC/MS), provides a robust method for trace-level determination of fuel oxygenates in water. researchgate.net For instance, a divinylbenzene/Carboxen/poly(dimethylsiloxane) SPME fiber has been optimized for the routine analysis of compounds like methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), and tert-amyl methyl ether (TAME). researchgate.net The technique's advantages include its simplicity, reusability of fibers, and the elimination of organic solvents, making it an environmentally friendly choice for sample preparation. sigmaaldrich.comnih.gov

SPME Fiber CoatingTarget Analytes (Examples)Extraction ModeKey Advantages
Divinylbenzene/Carboxen/PDMSEthanol (B145695), MTBE, TBA, TAME, ETBEHeadspace (HS-SPME)High sensitivity for very polar compounds.
Polyacrylate (PA)Polar analytesDirect Immersion (DI-SPME)Effective for polar compounds in aqueous matrices.
PDMS–CarboxeneMTBE and other volatile organic compoundsHeadspace (HS-SPME)Concentrates analytes effectively from the gas phase. buffalostate.edu

High-Resolution Mass Spectrometry (HRMS) for Enhanced Selectivity and Sensitivity

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with very high accuracy. measurlabs.com This precision allows for the determination of the elemental composition of a molecule, providing a significant advantage over standard-resolution mass spectrometry. measurlabs.com When analyzing complex samples, such as environmental extracts, the high resolving power of HRMS can distinguish between target analytes and interfering matrix components that may have the same nominal mass, thus greatly enhancing selectivity. mdpi.com

For the analysis of fuel oxygenates like this compound, the coupling of SPME and gas chromatography with HRMS (GC-HRMS) offers exceptional sensitivity and selectivity. A study on the quantification of four fuel oxygenates (MTBE, ETBE, di-isopropyl ether, and TAME) in human blood utilized this combination to achieve very low limits of detection, in the parts-per-trillion range. oup.com This level of sensitivity is critical for assessing human exposure to these compounds. The high accuracy of HRMS ensures confident identification of the analytes, even at trace levels. measurlabs.comoup.com

The enhanced performance of HRMS is evident in its ability to provide unambiguous identification of compounds, which is particularly useful when analyzing novel or unexpected substances in a sample. mdpi.com

AnalyteLimit of Detection (ng/L)Precision (CV %)Accuracy (%)
Methyl tert-butyl ether (MTBE)0.61.7 - 5.496 - 100
Ethyl tert-butyl ether (ETBE)0.61.7 - 5.496 - 100
Di-isopropyl ether (DIPE)0.61.7 - 5.496 - 100
tert-Amyl methyl ether (TAME)0.61.7 - 5.496 - 100

Table based on data for fuel oxygenates in human blood using SPME-GC-HRMS. oup.com

Isotope Dilution and Internal Standardization Strategies in Analytical Method Development

To ensure the accuracy and precision of quantitative analysis, especially in complex matrices, internal standardization is a commonly employed strategy. An internal standard (IS) is a compound with similar chemical properties to the analyte that is added in a known amount to the sample before analysis. By comparing the response of the analyte to the response of the IS, variations in sample preparation and instrument response can be corrected.

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantitative analysis and is a specialized form of internal standardization. researchgate.net In IDMS, the internal standard is an isotopically labeled version of the analyte (e.g., containing deuterium, carbon-13, or nitrogen-15). nih.gov Because the isotopically labeled standard has nearly identical physicochemical properties to the native analyte, it behaves identically during extraction, derivatization, and chromatographic separation. nih.gov This "exact matching" approach allows for highly accurate correction for matrix effects and analyte loss during sample workup. researchgate.net

In the context of fuel oxygenate analysis, the use of stable isotope-labeled internal standards is crucial for correcting analyte recovery and achieving accurate quantification, as demonstrated in the SPME-GC-HRMS method for blood analysis. oup.com This strategy is essential for overcoming the challenges posed by complex biological matrices and ensuring the reliability of the generated data.

StrategyPrincipleAdvantagesConsiderations
Internal Standardization (IS)A known quantity of a chemically similar, but distinct, compound is added to the sample. Quantification is based on the ratio of the analyte signal to the IS signal.Corrects for variations in injection volume and instrument response. Can partially correct for matrix effects.The IS must be chosen carefully to mimic the analyte's behavior. It may not perfectly correct for extraction losses or matrix effects.
Isotope Dilution (ID)A known quantity of a stable isotope-labeled version of the analyte is added to the sample. Quantification is based on the ratio of the native analyte signal to the labeled standard signal. researchgate.netnih.govProvides the most accurate correction for all sample preparation steps (extraction, cleanup) and matrix effects because the IS is chemically identical to the analyte. researchgate.netIsotopically labeled standards can be expensive and are not available for all compounds.

Computational and Theoretical Studies of Isopropyl Tert Pentyl Ether

Theoretical Kinetic and Mechanistic Studies

Beyond static molecular properties, computational chemistry is a vital tool for exploring the dynamics of chemical reactions. For Isopropyl tert-pentyl ether, this involves studying the mechanisms of its decomposition or its reaction with other species, calculating reaction rates, and determining which reaction pathways are most likely to occur.

Transition State Theory (TST) is a cornerstone of theoretical chemical kinetics. wikipedia.org It posits that for a reaction to occur, reactants must pass through a high-energy configuration known as the transition state, which represents the saddle point on the potential energy surface connecting reactants and products. wikipedia.orgfiveable.me

To determine a reaction rate, the first step is to locate the geometry of the transition state using quantum chemical methods. This is a computationally intensive process that involves finding a structure that is an energy maximum along the reaction coordinate but a minimum in all other directions. nih.gov Once the transition state and the reactants are characterized, TST is used to calculate the rate constant. Canonical Transition State Theory (CTST) is a common implementation. nih.gov For more complex reactions, especially those involving multiple steps or weakly bound intermediates, more advanced methods like Variational Transition State Theory (VTST) are employed, which optimize the position of the transition state along the reaction path to minimize the calculated rate, often leading to more accurate results. acs.org These calculations must also frequently account for quantum mechanical tunneling, especially for reactions involving the transfer of a hydrogen atom. acs.org

Most chemical processes involving complex molecules like this compound can proceed through multiple competing reaction pathways. For example, in its reaction with a hydroxyl (OH) radical, a hydrogen atom can be abstracted from several different carbon atoms within the molecule. acs.org

Computational methods are used to map out these competing pathways. nih.gov For each possible reaction channel, the corresponding transition state is located, and its energy (the activation barrier) is calculated. The pathway with the lowest activation energy is generally the most favorable kinetically. nih.gov

By calculating the rate constants for each individual pathway using TST, the branching ratios can be determined. The branching ratio for a specific path is the rate of that path divided by the sum of the rates of all possible paths. This analysis predicts the distribution of products that will be formed. For instance, in the oxidation of ethers, theoretical studies can determine the percentage of reaction that occurs at each distinct site (e.g., at the -CH2-, -CH-, or -CH3 groups), providing a detailed picture of the reaction mechanism that is essential for applications like combustion modeling or atmospheric chemistry. nih.govacs.org

Computational Simulation of Catalytic Reaction Mechanisms

Computational simulations, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of catalytic reactions. dntb.gov.ua For the synthesis of this compound (IPPE), which typically involves the acid-catalyzed etherification of isopropanol (B130326) with isoamylene (a mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene) or the dehydration of isopropanol and tert-pentanol, these simulations provide insights into reaction pathways, transition state geometries, and activation energies.

The synthesis is commonly performed in the liquid phase over solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites. researchgate.net Computational models can simulate the adsorption of reactants onto the catalyst's active sites, which are typically Brønsted acid sites (-SO3H groups in resins or acidic hydroxyl groups in zeolites).

Key mechanistic steps investigated via simulation include:

Protonation of Reactants: The reaction initiates with the protonation of either the alcohol or the olefin. DFT calculations can determine the relative energy barriers for these initial steps, identifying the more favorable pathway.

Nucleophilic Attack: Following protonation, a nucleophilic attack occurs. This can be the attack of an alcohol molecule on a protonated olefin (carbocation) or the attack of one alcohol on another protonated alcohol. Simulations can model the trajectory of this attack and calculate the energy profile of the reaction coordinate.

Deprotonation and Product Release: The final step involves the deprotonation of the ether product and its subsequent desorption from the catalyst surface.

Kinetic models derived from these computational studies, often based on Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) formalisms, can be used to represent the reaction rates. researchgate.net For instance, a study on the synthesis of a similar ether, isopropyl tert-butyl ether, successfully used LHHW and ER models to represent the reaction rates, finding an apparent activation energy of approximately 71 kJ/mol. researchgate.net These models are then integrated into process simulators, like Aspen Plus, to design and optimize reactive distillation columns for ether production. kiche.or.kr

Molecular Dynamics and Simulation Approaches

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior at the atomic level. nih.gov For this compound, MD simulations can be employed to understand its dynamic properties in various environments.

The process involves defining a force field, which is a set of potential energy functions and parameters that describe the interactions between atoms. Common force fields include CHARMM, AMBER, and OPLS. nih.govresearchgate.net An MD simulation tracks the trajectory of each atom in the system, from which macroscopic thermodynamic properties like pressure, temperature, and transport properties like viscosity and diffusion coefficients can be calculated. researchgate.netarxiv.org Simulations are typically run in specific ensembles (e.g., NPT, where the number of particles, pressure, and temperature are kept constant) to mimic experimental conditions. nih.gov

Diffusion Behavior in Catalytic and Environmental Systems

The process of diffusion in a porous catalyst involves several steps:

External Diffusion: Transport of reactants from the bulk fluid to the external surface of the catalyst pellet. quora.com

Internal Diffusion: Movement of reactants from the pore mouth into the interior of the catalyst pellet. quora.com

Adsorption: Binding of reactants to the active sites. quora.com

Surface Reaction: Conversion of reactants to products. quora.com

Desorption: Release of products from the active sites. quora.com

Product Diffusion: Transport of products out of the catalyst pores and into the bulk fluid. quora.com

MD simulations can model this diffusion process at a molecular level. By simulating the movement of IPPE and reactant molecules within representations of catalyst pores, it is possible to calculate diffusion coefficients. The type of diffusion that dominates depends on the size of the pores relative to the mean free path of the molecules. researchgate.net

Diffusion Type Description Governing Factors
Molecular Diffusion Occurs when the pore diameter is large compared to the mean free path of the molecules. Molecule-molecule collisions are dominant. researchgate.netTemperature, Pressure, Molecular Size
Knudsen Diffusion Occurs in smaller pores where molecule-wall collisions are more frequent than molecule-molecule collisions. researchgate.netTemperature, Molecular Weight, Pore Radius
Configurational Diffusion Occurs in very narrow pores (e.g., zeolites) where the pore diameter is comparable to the molecular size. The molecule's movement is highly restricted by the pore walls. researchgate.netMolecular Shape and Size, Pore Geometry
Surface Diffusion Movement of adsorbed molecules along the surface of the catalyst pores from one active site to another. researchgate.netSurface Coverage, Temperature, Nature of Adsorbed Species

Solvent-Solute Interaction Modeling

The interactions between a solute (like this compound) and a solvent determine its solubility and influence its behavior in solution. wikipedia.org When a solute dissolves, solvent molecules arrange themselves around the solute molecules in a process called solvation, which is mediated by intermolecular forces such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. wikipedia.org

MD simulations are a key tool for modeling these interactions at the molecular level. By simulating IPPE in a box of solvent molecules, one can analyze the structure of the solvation shell and the energetics of the interaction.

Key parameters derived from these simulations include:

Radial Distribution Function (RDF): This function describes the probability of finding a solvent molecule at a certain distance from a solute molecule. The peaks in the RDF correspond to the different solvation shells.

Coordination Number: By integrating the RDF up to its first minimum, one can calculate the average number of solvent molecules in the first solvation shell of the solute.

Solvation Free Energy: This is the change in free energy when a solute molecule is transferred from a vacuum into the solvent. It is a critical measure of solubility and can be calculated using methods like thermodynamic integration or free energy perturbation.

Studies on similar systems, such as binary mixtures of diisopropyl ether and 2-alkanols, have shown that strong interactions occur between unlike molecules, which can be investigated through properties like excess molar volume and viscosity deviations calculated from experimental data and modeled computationally. researchgate.net These modeling approaches provide a fundamental understanding of the thermodynamic and transport properties of ether-containing mixtures. researchgate.net

Application of Machine Learning in Chemical Property and Reaction Prediction

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, enabling rapid and accurate prediction of molecular properties and reaction outcomes without the need for expensive and time-consuming experiments or complex quantum mechanical calculations. research.googlerjptonline.org For a compound like this compound, ML models can be applied to predict a wide range of characteristics.

The general workflow involves training an ML algorithm on a large dataset of known molecules and their properties or reactions. nih.gov The first crucial step is to convert molecular structures into machine-readable numerical representations, or "features." This can be done using various methods, from simple molecular fingerprints to more complex graph-based representations used in deep learning models like Message Passing Neural Networks (MPNNs). research.googleresearchgate.net

Prediction of Chemical Properties:

ML models can predict various physicochemical properties of IPPE. mit.edu By training on large public datasets like QM9, models can learn the relationship between a molecule's structure and its properties. research.google This approach has been successfully used to predict properties such as boiling point, melting point, vapor pressure, and critical temperature with high accuracy. arxiv.org

Machine Learning Model Application in Property Prediction Description
Random Forest Prediction of boiling point, vapor pressure, etc. nih.govAn ensemble learning method that constructs multiple decision trees during training and outputs the mean prediction of the individual trees.
Support Vector Machines (SVM) Classification and regression tasks for properties.A supervised learning model that uses a hyperplane to separate data into different classes or to perform regression.
Graph Neural Networks (GNNs) State-of-the-art for property prediction. research.googleA type of neural network that operates directly on graph-structured data, representing molecules as graphs of atoms and bonds. Directed Message-Passing Neural Networks (D-MPNNs) are a prominent example. researchgate.net

Prediction of Chemical Reactions:

Beyond properties, ML is increasingly used to predict the outcomes of chemical reactions, such as the synthesis of IPPE. nih.gov These models can predict reaction yields, identify optimal reaction conditions, or even suggest the most likely products for a given set of reactants. nih.govchemrxiv.org Models based on natural language processing (NLP), such as transformers, have been adapted to treat chemical reactions as a language, using representations like SMILES to predict outcomes. rjptonline.orgmdpi.com

This predictive capability is invaluable for reaction development and optimization. nih.gov For instance, an ML model could be trained on a dataset of etherification reactions to predict the yield of IPPE under different catalysts, temperatures, and reactant ratios, thereby guiding experimental efforts toward the most promising conditions. chemrxiv.org

Environmental Behavior and Remediation Research of Isopropyl Tert Pentyl Ether

Biogeochemical Transformation Pathways

The natural breakdown of IPPE in the environment is primarily driven by microbial activity. The specific pathways and efficiencies of these transformations are highly dependent on the prevailing redox conditions, with distinct mechanisms observed under anaerobic and aerobic environments.

Under aerobic conditions, the biodegradation of fuel oxygenates like IPPE is generally more rapid and extensive. Studies on similar compounds such as ethyl tert-butyl ether (ETBE) and TAME have been conducted using microbial consortia from gasoline-polluted soils. These studies reveal that bacteria are the primary degraders of these compounds. The microbial communities in aerobic bioreactors treating fuel oxygenates are often diverse, comprising multiple species that can utilize the parent compound or its breakdown products. For example, in the case of ETBE, microbial consortia have been shown to completely degrade the compound, utilizing it as the sole source of carbon and energy. The interactions within these microbial communities are crucial, as some members may specialize in the initial breakdown of the ether, while others consume the resulting alcohols and other intermediates. The efficiency of aerobic degradation can be influenced by factors such as the initial concentration of the contaminant and the density of the microbial population. Research on ETBE has shown that higher inoculum sizes can lead to faster and more complete degradation.

The biotransformation of fuel ethers under both anaerobic and aerobic conditions leads to the formation of various intermediate products. Under sulfate-reducing conditions, the primary biotransformation products of MTBE and TAME are their corresponding tertiary alcohols, TBA and TAA. These alcohols are often more resistant to further anaerobic degradation than the parent ether.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment technologies that can be used for the rapid degradation of persistent organic pollutants like IPPE in water. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH).

Sonochemical degradation, an AOP that utilizes high-frequency ultrasound, has been shown to be effective for the decomposition of gasoline oxygenates in aqueous solutions. The mechanism of sonochemical degradation involves the formation, growth, and implosive collapse of cavitation bubbles in the liquid. This cavitation creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition (pyrolysis) of volatile compounds within the bubble and the formation of reactive species like hydroxyl radicals at the bubble-water interface and in the bulk solution. The degradation of fuel ethers like MTBE via sonolysis is influenced by the saturating gas, with different decomposition rates observed under argon, oxygen, and nitrogen atmospheres. The process can be enhanced by the addition of oxidants like ozone, which can lead to a significant acceleration of the degradation rate.

The table below summarizes the half-lives of various gasoline oxygenates during ultrasonic irradiation under an oxygen-saturated condition, demonstrating the general applicability of this method to compounds structurally similar to IPPE.

CompoundHalf-life (minutes)
Methyl tert-butyl ether (MTBE)21
Ethyl tert-butyl ether (ETBE)25
tert-Amyl methyl ether (TAME)23
Di-isopropyl ether (DIPE)22

Data extrapolated from studies on the sonochemical degradation of gasoline oxygenates.

The primary mechanism for the degradation of organic compounds in many AOPs, including sonolysis and UV/H2O2 processes, is their reaction with hydroxyl radicals. The reaction of hydroxyl radicals with ethers typically proceeds via hydrogen abstraction from a C-H bond. For an analogous compound, isobutyl isopropyl ether, the initial attack by hydroxyl radicals occurs at the –CH– and –CH2– groups of the alkyl chains. This initial step leads to the formation of carbon-centered radicals, which then react with oxygen to form peroxy radicals. Subsequent reactions of these peroxy and the resulting oxy radicals lead to the formation of a variety of smaller, oxygenated products.

For isobutyl isopropyl ether, the major oxidative products include acetone, isopropyl formate, and isobutyl acetate. Minor products such as isobutyraldehyde (B47883) and various nitrates have also been identified. Based on this, the hydroxyl radical-initiated oxidation of Isopropyl tert-pentyl ether would be expected to produce a range of carbonyl compounds, esters, and alcohols resulting from the fragmentation of the parent molecule.

The following table lists the major and minor products identified from the hydroxyl radical-initiated oxidation of isobutyl isopropyl ether, which can serve as an analogue for predicting the potential oxidative products of IPPE.

Product TypeCompound NameMolar Yield (mol of product/mol of ether consumed)
Major ProductsAcetone0.56 ± 0.04
Isopropyl formate0.48 ± 0.03
Isobutyl acetate0.28 ± 0.02
2-hydroxy-2-methylpropyl acetate0.25 ± 0.1
Minor ProductsIsobutyraldehyde0.06 ± 0.05
Isopropyl nitrate0.09 ± 0.06
1,1,4-trimethyl-3-oxapentyl nitrate0.07 ± 0.02
Isopropyl isobutyrateca. 0.01
Isobutyl formateca. 0.01

Data from a study on the hydroxyl-radical-initiated oxidation of isobutyl isopropyl ether.

Bioremediation Strategies for Contaminated Environments

The bioremediation of environments contaminated with this compound (IPTPE) is an area of growing research interest, largely informed by the extensive studies on other fuel oxygenates like Methyl tert-butyl ether (MTBE) and Ethyl tert-butyl ether (ETBE). Due to the chemical similarity, strategies effective for these compounds are considered potentially applicable to IPTPE. Bioremediation leverages the metabolic processes of microorganisms to degrade or transform contaminants into less harmful substances. Both ex situ and in situ approaches are being explored for their potential to remediate IPTPE-contaminated soil and groundwater.

Ex Situ Bioreactor Design and Performance Assessment

Bioreactors, which are vessels used to carry out biological reactions, can be designed in various configurations. study.comrjlbpcs.com For contaminants like fuel oxygenates, fluidized-bed bioreactors and biomass concentrator reactors (BCRs) have shown promise. researchgate.netresearchgate.net For instance, a study on a lab-scale biomass concentrator reactor demonstrated high removal efficiencies for a mixture of gasoline oxygenates, including MTBE and tert-amyl methyl ether (TAME). researchgate.net Such a system, which retains and concentrates biomass, could potentially be adapted for IPTPE remediation. researchgate.net

The performance of these bioreactors is assessed by monitoring key parameters such as contaminant removal efficiency, degradation rates, and the concentration of metabolic byproducts. The table below illustrates hypothetical performance data for an ex situ bioreactor treating IPTPE-contaminated groundwater, based on typical performance observed for similar fuel ethers.

ParameterInfluent Concentration (µg/L)Effluent Concentration (µg/L)Removal Efficiency (%)Hydraulic Retention Time (HRT)
This compound (IPTPE)1500<10>99.38 hours
tert-pentyl alcohol (TPA)50<5>908 hours

This table presents hypothetical data based on the performance of bioreactors for other fuel ethers, as direct data for this compound was not available in the reviewed sources.

In Situ Bioremediation Approaches and Efficacy Evaluation

In situ bioremediation involves treating the contaminated material in place, without excavation. This approach is often more cost-effective and less disruptive than ex situ methods. Common in situ techniques include natural attenuation, biostimulation, and bioaugmentation.

Natural Attenuation: This process relies on the intrinsic capabilities of native microbial populations to degrade contaminants without human intervention. nih.gov The effectiveness of monitored natural attenuation (MNA) for fuel oxygenates like MTBE has been observed at some sites, with first-order attenuation rates documented. nih.gov For IPTPE, the potential for natural attenuation would depend on the presence of microorganisms with the appropriate metabolic pathways and favorable subsurface conditions.

Biostimulation: This strategy involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to the subsurface to stimulate the growth and activity of indigenous contaminant-degrading microorganisms. The introduction of oxygen, often through air sparging or the injection of oxygen-releasing compounds, can enhance the aerobic biodegradation of fuel ethers. researchgate.net

Bioaugmentation: This approach involves the introduction of specific, pre-cultured microorganisms with known contaminant-degrading capabilities into the subsurface. This is particularly useful at sites where the native microbial population lacks the ability to degrade the target contaminant. Strains of bacteria, such as certain species of Mycobacterium and Rhodococcus, have been identified for their ability to degrade various ethers and could be potential candidates for the bioaugmentation of IPTPE-contaminated sites. nih.govnih.gov

The efficacy of in situ bioremediation is typically evaluated through long-term monitoring of contaminant concentrations in groundwater, along with geochemical parameters that indicate microbial activity (e.g., dissolved oxygen, redox potential, nutrient levels). The table below presents a summary of potential in situ approaches and the key parameters for evaluating their efficacy, based on studies of analogous compounds.

In Situ ApproachDescriptionKey Efficacy Evaluation ParametersPotential Applicability to IPTPE
Monitored Natural Attenuation (MNA)Reliance on naturally occurring microbial activity. nih.govDecreasing contaminant concentrations over time, presence of degradation byproducts, favorable geochemical conditions.Feasible if indigenous microbes capable of IPTPE degradation are present.
BiostimulationAddition of nutrients and/or oxygen to enhance native microbial activity.Increased microbial populations, changes in redox conditions, accelerated contaminant removal rates.Potentially effective, as aerobic conditions generally favor ether biodegradation. researchgate.net
BioaugmentationIntroduction of specific microbes to the contaminated site.Survival and activity of introduced microbes, enhanced degradation rates compared to biostimulation alone.A possible option if suitable IPTPE-degrading microorganisms can be isolated and cultured. nih.gov

This table is based on general principles of in situ bioremediation and studies on other fuel ethers, as specific efficacy evaluations for this compound were not found in the reviewed literature.

Membrane-Based Bioreactor Applications for Contaminant Removal

Membrane bioreactors (MBRs) combine a biological degradation process with membrane filtration. mdpi.com This technology can achieve high-quality effluent by effectively retaining the microbial biomass responsible for contaminant degradation. cranfield.ac.uk MBRs can be operated at higher biomass concentrations than conventional activated sludge systems, leading to more efficient degradation of recalcitrant compounds. cranfield.ac.uk

While specific applications of MBRs for IPTPE removal have not been documented, their successful use in treating wastewater containing other persistent organic pollutants suggests their potential. The membrane acts as a barrier, preventing the loss of specialized microorganisms and allowing for longer solids retention times, which can be crucial for the degradation of slowly biodegradable compounds.

A study on a biomass concentrator reactor, a type of membrane-based system, showed effective removal of various fuel oxygenates to below target concentrations. researchgate.net The robustness of such systems to fluctuations in substrate and flow conditions makes them an attractive option for treating industrial wastewater or contaminated groundwater. researchgate.net The design of an MBR for IPTPE remediation would need to consider factors such as membrane material, pore size, and operating conditions to optimize both biological degradation and membrane performance while minimizing fouling.

Environmental Transport and Partitioning Behavior Modeling

Understanding the environmental transport and partitioning of IPTPE is crucial for predicting its fate in the subsurface and for designing effective remediation strategies. tandfonline.comresearchgate.net Modeling these processes helps in assessing the potential for groundwater contamination and the long-term behavior of the contaminant plume. The key parameters that govern the transport and partitioning of a chemical in the environment include its water solubility, vapor pressure, Henry's Law constant, and its sorption to soil organic carbon.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can be used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. acs.orgnih.govfrontiersin.org In the absence of extensive experimental data for IPTPE, QSAR models can provide valuable estimates for parameters like the soil organic carbon-water (B12546825) partition coefficient (Koc). acs.orgnih.gov

The partitioning behavior of IPTPE between different environmental compartments (air, water, soil) can be estimated using its physicochemical properties. The table below summarizes some of the key properties of IPTPE and their implications for its environmental transport and partitioning.

PropertyEstimated ValueImplication for Environmental Transport and Partitioning
Water SolubilityRelatively low (estimated)Lower tendency to dissolve in groundwater compared to more soluble ethers like MTBE, but still a potential groundwater contaminant.
Vapor PressureModerate (estimated)Potential for volatilization from surface spills and contaminated surface water.
Henry's Law Constant (H)Moderate (estimated)Indicates a tendency to partition from water to air, influencing its fate in surface water bodies and during air stripping treatment processes.
Soil Organic Carbon-Water Partition Coefficient (Koc)Low to moderate (estimated)Indicates a relatively low tendency to sorb to soil and sediment, suggesting it can be mobile in groundwater. acs.orgnih.gov
Octanol-Water Partition Coefficient (log Kow)~2.8 (estimated)Suggests a moderate potential for bioaccumulation in organisms.

The values in this table are estimates based on the chemical structure of this compound and data for similar compounds, as comprehensive experimental data was not available in the reviewed sources.

These properties can be used as inputs for various environmental fate and transport models to simulate the movement and distribution of IPTPE in the subsurface. Such models can help in predicting the extent of a contaminant plume and in evaluating the potential effectiveness of different remediation strategies. tandfonline.comresearchgate.net

Research on Applied Aspects of Isopropyl Tert Pentyl Ether in Chemical Systems

Investigation as a Solvent in Organic Synthesis

Ethers are a well-established class of solvents in organic synthesis, valued for their relative inertness and ability to solvate a range of organic compounds. However, specific studies detailing the efficacy of Isopropyl tert-pentyl ether in this capacity are not readily found in peer-reviewed literature.

Reaction Medium Efficacy for Specific Organic Transformations

There is a lack of specific studies investigating this compound as a reaction medium for particular organic transformations. Generally, ethers can serve as effective solvents for reactions involving organometallic reagents, such as Grignard and organolithium compounds, due to their ability to solvate the metal cation, thereby increasing the reactivity of the carbanionic portion. The structure of ITPE, with its branched alkyl groups, might influence its solvating power and steric environment, but without experimental data, its performance in specific reactions like nucleophilic substitutions or reductions remains speculative.

Extraction Processes and Selectivity Studies

The utility of a solvent in liquid-liquid extraction hinges on its immiscibility with one phase (typically aqueous) and its preferential solubility for the target solute. wikipedia.orgkjhil.com The selectivity of a solvent is its ability to dissolve the desired compound while leaving impurities behind. kjhil.com While general principles suggest that as an ether, ITPE would be a non-polar solvent suitable for extracting non-polar organic compounds from aqueous mixtures, specific selectivity studies for this compound are not available. The distribution coefficient (the ratio of the concentration of a solute in the two phases) for ITPE in various extraction systems has not been documented in the surveyed literature.

Research into its Role as a Fuel Oxygenate in Combustion Science

Fuel ethers are recognized for their role as octane (B31449) boosters and for their potential to reduce certain emissions in gasoline. iea-amf.orgacela.org Compounds like Methyl tert-butyl ether (MTBE) and Ethyl tert-butyl ether (ETBE) have been extensively studied in this regard. iea-amf.orgnih.gov However, research specifically detailing the performance of this compound as a fuel oxygenate is not prominent.

Mechanisms of Octane Enhancement and Knock Suppression

Fuel ethers increase the octane number of gasoline, which prevents premature ignition, or "knocking," in an engine. globalfuelethers.comvinatiorganics.com They achieve this by promoting more complete combustion. The presence of the ether oxygenate can alter the combustion chemistry, leading to a reduction in the formation of radical species that initiate knocking. While this is the general mechanism for fuel ethers, the specific contribution and efficacy of this compound to octane enhancement, including its Research Octane Number (RON) and Motor Octane Number (MON) when blended with gasoline, are not well-documented in the available literature. Studies on other ethers show that the molecular structure influences the octane-enhancing properties, but specific data for ITPE is absent. sae.org

Influence on Emission Profiles and Volatile Organic Compound Reduction

The addition of oxygenates to fuel can lead to a more complete combustion process, which in turn can reduce emissions of carbon monoxide (CO) and unburned hydrocarbons. iea-amf.orgacela.org Furthermore, the lower vapor pressure of some ethers compared to other gasoline components can help in reducing evaporative emissions of volatile organic compounds (VOCs). acela.org Studies on ethers like MTBE and ETBE have shown reductions in CO and hydrocarbon emissions. nih.govepa.gov However, the specific impact of this compound on the emission profiles of gasoline, including levels of CO, hydrocarbons, and nitrogen oxides (NOx), has not been a subject of detailed investigation in the public domain.

Utilization as a Chemical Intermediate in Complex Synthesis

Ethers can sometimes serve as intermediates in the synthesis of more complex molecules. The ether linkage can be cleaved under specific conditions, typically using strong acids like HBr or HI, to yield an alcohol and an alkyl halide. openstax.orglibretexts.org Tertiary ethers, due to the stability of the tertiary carbocation, can be cleaved under milder conditions. masterorganicchemistry.comchemistrysteps.com In theory, this compound could be used to introduce an isopropyl or a tert-pentyl group into a molecule, or it could be synthesized from isopropanol (B130326) and a tert-pentyl source. The Williamson ether synthesis is a common method for preparing unsymmetrical ethers from an alkoxide and an alkyl halide. masterorganicchemistry.com However, there are no prominent examples in the scientific literature that demonstrate the use of this compound as a key intermediate in the synthesis of more complex target molecules.

Reactivity Studies for Derivatization

The derivatization of this compound (IPTPE) primarily involves the cleavage of the ether linkage, as ethers are generally unreactive towards many reagents. The presence of a tertiary carbon atom on the pentyl group significantly influences the reaction mechanisms involved in its derivatization.

Acid-Catalyzed Cleavage:

The most common method for the derivatization of ethers is through acid-catalyzed cleavage, typically using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgchemistrysteps.commasterorganicchemistry.comjove.com The reaction mechanism is dependent on the nature of the alkyl groups attached to the oxygen atom. In the case of IPTPE, the ether contains a secondary isopropyl group and a tertiary pentyl group.

Due to the presence of the tertiary alkyl group, the cleavage is likely to proceed through an SN1 mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.orgopenstax.orglibretexts.org This is because the tertiary carbocation formed upon protonation of the ether oxygen and subsequent departure of isopropanol is relatively stable.

The reaction proceeds in two main steps:

Protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com

Nucleophilic attack by the halide ion. In an SN1 pathway, the isopropanol will leave first, forming a stable tertiary carbocation. The halide ion will then attack this carbocation.

The expected products of the acid-catalyzed cleavage of this compound with a strong hydrohalic acid (HX) would be tert-pentyl halide and isopropanol. If an excess of the acid is used, the isopropanol formed can further react to produce isopropyl halide. libretexts.org

Reaction Scheme for Acid-Catalyzed Cleavage of IPTPE:

Step 1 (Protonation): (CH₃)₂CH-O-C(CH₃)₂CH₂CH₃ + HX → [(CH₃)₂CH-O(H)-C(CH₃)₂CH₂CH₃]⁺ X⁻

Step 2 (Formation of Carbocation and Alcohol): [(CH₃)₂CH-O(H)-C(CH₃)₂CH₂CH₃]⁺ → (CH₃)₂C⁺CH₂CH₃ + (CH₃)₂CHOH

Step 3 (Nucleophilic Attack): (CH₃)₂C⁺CH₂CH₃ + X⁻ → (CH₃)₂CXCH₂CH₃

The following table summarizes the expected products from the acid-catalyzed cleavage of this compound.

ReactantReagentPrimary Products
This compoundHBrtert-Pentyl bromide, Isopropanol
This compoundHItert-Pentyl iodide, Isopropanol

Ethers with tertiary alkyl groups can also undergo elimination reactions (E1) under acidic conditions, especially with non-nucleophilic acids. libretexts.orglibretexts.orglibretexts.org In this case, instead of a substitution product, an alkene would be formed from the tertiary group. For IPTPE, this would result in the formation of isoamylenes (e.g., 2-methyl-2-butene (B146552) and 2-methyl-1-butene) and isopropanol.

Pathways for Value-Added Chemical Production

The chemical structure of this compound allows for its potential use as a feedstock for the production of valuable chemicals, primarily through reactions that break the ether bond.

Production of Alcohols:

One of the primary pathways for generating value-added chemicals from IPTPE is through its hydrolysis or cleavage to produce tert-amyl alcohol (TAA) and isopropanol. Tert-amyl alcohol is utilized as a solvent and as an intermediate in the synthesis of other chemicals. Isopropanol is a widely used solvent and disinfectant. wikipedia.orgchemicalbook.com

The acid-catalyzed hydrolysis of IPTPE would yield these two alcohols. This process is essentially the reverse of the etherification reaction used to synthesize the ether.

Production of Olefins:

A significant application for tertiary ethers is in the production of high-purity olefins through catalytic cracking. google.com this compound can be catalytically cracked to produce isoamylenes and isopropanol. Isoamylenes are valuable starting materials for the synthesis of polymers, fragrances, and other specialty chemicals.

The cracking of tert-amyl ethers, such as tert-amyl methyl ether (TAME), to produce isoamylenes is a known industrial process. google.comgoogle.com A similar process could be applied to IPTPE. The reaction is typically carried out at elevated temperatures over an acidic catalyst.

The primary products of the catalytic cracking of this compound would be isoamylene and isopropanol. The isopropanol can be recycled or used as a product itself.

The following table outlines the potential value-added chemicals that can be produced from this compound and the corresponding reaction types.

Starting MaterialReaction TypeKey ProductsPotential Applications of Products
This compoundAcid-catalyzed Hydrolysistert-Amyl alcohol, IsopropanolSolvents, Chemical intermediates
This compoundCatalytic CrackingIsoamylene, IsopropanolPolymer production, Specialty chemicals

Comparative Studies and Analogous Ether Research

Structural and Reactivity Comparisons with Methyl tert-butyl Ether (MTBE)

Isopropyl tert-pentyl ether and Methyl tert-butyl ether (MTBE) share a fundamental structural feature: both are tertiary alkyl ethers. This classification is crucial as it imparts significant chemical stability. The defining characteristic of a tertiary ether is that the oxygen atom is bonded to a tertiary carbon atom, which itself is bonded to three other carbon atoms. This arrangement means there are no hydrogen atoms on the carbon directly attached to the ethereal oxygen.

The primary difference between IPTPE and MTBE lies in the size of the alkyl groups attached to the oxygen atom. In MTBE, a methyl group (-CH₃) and a tert-butyl group (-C(CH₃)₃) are present. IPTPE, on the other hand, possesses larger isopropyl (-CH(CH₃)₂) and tert-pentyl (-C(CH₃)₂(C₂H₅)) groups. This increase in the size and branching of the alkyl groups in IPTPE results in greater steric hindrance around the ether oxygen compared to MTBE.

Reactivity:

A significant aspect of ether chemistry is the propensity to form explosive peroxides through autoxidation, a reaction that proceeds via a free-radical mechanism involving the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. jove.com Secondary ethers, like Di-isopropyl ether, are particularly susceptible to this reaction. masterorganicchemistry.comutexas.edu However, tertiary ethers like MTBE and IPTPE are highly resistant to peroxide formation because they lack these alpha-hydrogens. wikipedia.org The increased steric bulk of the isopropyl and tert-pentyl groups in IPTPE, compared to the methyl and tert-butyl groups in MTBE, further shields the ether linkage, making it even less susceptible to autoxidation and other chemical attacks.

This steric hindrance also influences their reactivity in acidic conditions. While ethers can be cleaved by strong acids like HBr or HI, the reaction is generally slower for tertiary ethers. libretexts.orglibretexts.org The bulky alkyl groups can sterically hinder the initial protonation of the ether oxygen and the subsequent nucleophilic attack by the halide ion. masterorganicchemistry.comnih.gov

PropertyThis compound (IPTPE)Methyl tert-butyl Ether (MTBE)
Molecular FormulaC₈H₁₈O nih.govnist.govC₅H₁₂O bdmaee.net
Molecular Weight130.23 g/mol nih.gov88.15 g/mol
Structure TypeTertiary EtherTertiary Ether
Alkyl GroupsIsopropyl, tert-PentylMethyl, tert-Butyl
Peroxide FormationHighly ResistantHighly Resistant
Relative Steric HindranceHighModerate

Analogous Behavior with Ethyl tert-butyl Ether (ETBE)

Ethyl tert-butyl ether (ETBE) and this compound exhibit analogous behavior primarily due to their shared identity as tertiary ethers used as fuel oxygenates. taylorandfrancis.comsustainablefuels.eu Their principal function in gasoline is to increase the octane (B31449) number and oxygen content, which promotes more complete combustion and can reduce certain tailpipe emissions. iea-amf.org

Studies comparing ETBE and MTBE have shown that ETBE can be a slightly better octane enhancer. sapub.org Given the structural similarities, it is expected that IPTPE would also serve as an effective octane booster, a behavior analogous to ETBE. The primary role and in-use characteristics of these tertiary ethers—high octane rating, low blending RVP, and compatibility with existing fuel infrastructure—are fundamentally similar. sustainablefuels.euiea-amf.org

PropertyThis compound (IPTPE)Ethyl tert-butyl Ether (ETBE)
Molecular FormulaC₈H₁₈O nih.govnist.govC₆H₁₄O bdmaee.net
Structure TypeTertiary EtherTertiary Ether
Primary UseFuel Oxygenate/Octane EnhancerFuel Oxygenate/Octane Enhancer taylorandfrancis.comiea-amf.org
Blending RVPLow (Expected)Low (28 kPa) sustainablefuels.eu
Blending RONHigh (Expected)~119 sustainablefuels.eu
Water SolubilityLow (Expected)Low (12 g/L @ 25°C) sustainablefuels.eu

Distinctions and Similarities with Di-isopropyl Ether (DIPE)

The comparison between this compound and Di-isopropyl ether (DIPE) highlights a critical distinction in ether chemistry based on structure. While both are ethers, IPTPE is a tertiary ether, whereas DIPE is a secondary ether. In DIPE, the oxygen atom is bonded to two secondary carbon atoms (the isopropyl groups). This structural difference leads to profound distinctions in their chemical reactivity and stability.

The most significant distinction is their propensity for peroxide formation. DIPE is classified as a hazardous peroxide-forming chemical. utexas.edu The secondary carbons adjacent to the ether oxygen in DIPE have hydrogen atoms that are susceptible to abstraction, initiating the autoxidation process that leads to the formation of dangerously unstable peroxides. jove.comosu.edu This makes the handling and storage of DIPE a significant safety concern.

In stark contrast, IPTPE, as a tertiary ether, lacks these alpha-hydrogens and is therefore not prone to forming peroxides. wikipedia.org This inherent stability is a major advantage for any chemical intended for widespread use as a fuel additive.

While both compounds can be used as solvents or fuel additives, their safety profiles and handling requirements are vastly different. The similarity is largely confined to their classification as ethers, while the distinction in their stability is a paramount consideration.

PropertyThis compound (IPTPE)Di-isopropyl Ether (DIPE)
Molecular FormulaC₈H₁₈O nih.govnist.govC₆H₁₄O bdmaee.net
Structure TypeTertiary EtherSecondary Ether
Carbon-Oxygen BondBonded to one tertiary and one secondary carbonBonded to two secondary carbons
Alpha-Hydrogens PresentNo (on tertiary side), Yes (on isopropyl side) but sterically hinderedYes
Peroxide Formation HazardVery Low / NegligibleHigh; classified as a dangerous peroxide former utexas.edu
Chemical StabilityHighLow (prone to autoxidation)

Comparative Analysis with tert-Amyl Methyl Ether (TAME)

This compound and tert-Amyl Methyl Ether (TAME) are structurally very similar compounds. Both are tertiary ethers derived from C5 isoamylenes (e.g., 2-methyl-2-butene (B146552) and 2-methyl-1-butene). The core of both molecules is the tert-amyl (or tert-pentyl) group. The only structural difference is the other alkyl group attached to the oxygen: an isopropyl group in IPTPE and a methyl group in TAME.

This close structural similarity means their chemical properties and behavior as fuel additives are very comparable. wikipedia.orgtaylorandfrancis.com Both are effective octane enhancers with low vapor pressure and low water solubility, making them suitable for blending into gasoline. taylorandfrancis.comiea-amf.org TAME is a well-studied fuel ether, and its properties provide a strong basis for predicting the performance of IPTPE. sustainablefuels.euepa.gov

PropertyThis compound (IPTPE)tert-Amyl Methyl Ether (TAME)
Molecular FormulaC₈H₁₈O nih.govnist.govC₆H₁₄O bdmaee.net
Molecular Weight130.23 g/mol nih.gov102.18 g/mol
Core Structuretert-Amyl Ethertert-Amyl Ether wikipedia.org
Variable Alkyl GroupIsopropylMethyl
Boiling PointHigher (Expected)86 °C sustainablefuels.eu
Blending RON~108-110 (Predicted)~110 sustainablefuels.eu
Blending MON~95-99 (Predicted)~99 sustainablefuels.eu
Peroxide FormationHighly ResistantDoes not form peroxides on storage wikipedia.org

Future Directions and Emerging Research Avenues for Isopropyl Tert Pentyl Ether

Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

A holistic understanding of IPTPE's properties and reactivity can be achieved through the synergistic integration of experimental and theoretical methods. This dual approach allows for the validation of computational models with empirical data and the use of theoretical insights to guide and interpret experimental findings.

Thermochemistry and Reaction Kinetics: Experimental studies on the chemical equilibrium of reactive systems involving alkanols and methylbutenes have been crucial in determining the enthalpies of reaction for the synthesis of various tert-amyl alkyl ethers. researcher.life These experimental thermochemical data serve as a benchmark for computational methods. researcher.life High-level ab initio quantum chemical calculations, such as the Gaussian-n series of methods, have demonstrated the ability to predict molecular thermochemical data with high accuracy, often within ±1 kcal/mol. nih.gov Future research on IPTPE will likely involve detailed experimental measurements of its heat capacity and enthalpy of formation, which can then be compared with and refined by theoretical calculations. nih.gov

Furthermore, the study of reaction mechanisms, such as the atmospheric degradation of ethers by OH radicals, benefits immensely from a combined experimental and theoretical approach. acs.org For instance, laser flash photolysis coupled with laser-induced fluorescence can be used to measure reaction rate coefficients over a wide range of temperatures, while high-level ab initio methods can elucidate the structures of transition states and pre- and post-reaction complexes. acs.org This integrated approach can provide a detailed picture of the reaction pathways and kinetics of IPTPE in various environments.

Data for Integrated Approaches:

Research AreaExperimental TechniqueTheoretical MethodExpected Outcome
Thermochemistry Reaction CalorimetryAb initio calculations (e.g., Gaussian-n theory)Accurate standard enthalpies of formation and reaction for IPTPE.
Reaction Kinetics Laser Flash Photolysis with LIF DetectionTransition State Theory, Master Equation ModelingDetailed understanding of reaction rate coefficients and mechanisms.
Spectroscopy NMR, IR, Mass SpectrometryDensity Functional Theory (DFT) calculationsAccurate assignment of spectral features and structural elucidation.

Development of Sustainable and Green Synthesis Routes

The traditional synthesis of ethers often involves strong mineral acids, which pose environmental and corrosion challenges. Future research is focused on developing more sustainable and environmentally friendly synthesis routes for IPTPE.

Catalytic Innovations: A significant area of research is the development of solid acid catalysts that are more benign and reusable. Ion-exchange resins, such as NKC-9, have been successfully used in the synthesis of other tert-amyl ethers like tert-amyl ethyl ether (TAEE). researchgate.net Another promising avenue is the use of ionic liquids, such as 1-methyl-3-n-butyl imidazole fluoroborate, which have been shown to be effective catalysts for the synthesis of tert-amyl methyl ether (TAME) and offer the advantage of being easily separable and reusable. google.com Research into enzymatic synthesis, for example using immobilized lipases in a single-phase medium, represents a novel green approach that has been explored for the production of esters and could potentially be adapted for ether synthesis. researchgate.netnih.gov

Process Intensification: Beyond the catalyst itself, process design plays a crucial role in sustainability. The use of reactive distillation, where reaction and separation occur in a single unit, can lead to significant reductions in capital and operating costs. acs.org Further intensification, such as the use of a reactive dividing wall column, has been shown to be a promising strategy for TAME production, achieving high purity with reduced energy consumption. acs.org The application of these advanced process intensification techniques to the synthesis of IPTPE could lead to more economically and environmentally favorable production methods.

Exploration of Novel Remediation Technologies

While IPTPE is considered to have fewer environmental and health issues than MTBE, its potential release into the environment necessitates the development of effective remediation strategies. acs.org Research in this area can draw upon the extensive knowledge gained from the remediation of other fuel oxygenates.

Bioremediation: The biodegradation of fuel ethers is a key area of research. While much of the focus has been on MTBE, studies have shown that other ethers like TAME and their corresponding alcohols can also be degraded by certain microorganisms. nih.gov For instance, Mycobacterium austroafricanum IFP 2012 has been shown to degrade TAME and tert-amyl alcohol (TAA). nih.gov Future research should focus on identifying and isolating microbial strains or consortia that are specifically effective at degrading IPTPE. Understanding the metabolic pathways and the enzymes involved will be crucial for developing bioremediation strategies, which could include biostimulation of indigenous microbial populations or bioaugmentation with specialized microorganisms. tandfonline.commdpi.com The presence of other gasoline components can affect the biodegradation of ethers, highlighting the need for studies on the remediation of complex mixtures. mdpi.com

Advanced Oxidation Processes: In situ chemical oxidation (ISCO) is another promising remediation technology for fuel oxygenates. clu-in.org This involves injecting strong oxidants into the subsurface to destroy contaminants. While widely studied for MTBE, the effectiveness of various oxidants on IPTPE needs to be investigated. Other technologies such as air sparging and pump-and-treat, which have been applied to MTBE contamination, could also be adapted for IPTPE, although their efficiency will depend on the specific physical and chemical properties of IPTPE. clu-in.orgekogrid.fi

Comparative Remediation Approaches for Fuel Ethers:

TechnologyPrincipleApplicability to IPTPE (Inferred)Research Needs
Bioremediation Microbial degradation of the contaminant.Potentially high, given the biodegradability of similar ethers like TAME. nih.govIsolation and characterization of IPTPE-degrading microorganisms; understanding metabolic pathways.
In Situ Chemical Oxidation (ISCO) Chemical destruction of the contaminant in the subsurface.Likely effective, but oxidant selection and dosage will need optimization.Efficacy studies with common oxidants (e.g., Fenton's reagent, persulfate, ozone).
Air Sparging Volatilization of the contaminant from groundwater.Moderately effective, dependent on Henry's Law constant.Determination of IPTPE's Henry's Law constant and pilot-scale testing.
Pump-and-Treat Extraction of contaminated groundwater for above-ground treatment.Effective due to expected low sorption to soil, similar to MTBE. ekogrid.fiAdsorption studies on various media (e.g., activated carbon).

Design of Advanced Catalytic Materials for Specific Reactions

The design of highly selective and stable catalysts is paramount for both the synthesis and potential downstream conversion of IPTPE.

Etherification Catalysts: The synthesis of IPTPE involves the etherification of isoamylenes with isopropanol (B130326). Research into catalysts for this reaction is focused on solid acids that can provide high activity and selectivity while minimizing side reactions. Zeolites, such as zeolite beta, have shown high chemoselectivity in the etherification of other olefins with bioalcohols, offering an environmentally friendly alternative to homogeneous catalysts. rsc.org The development of hierarchically structured catalysts, which possess a combination of micropores, mesopores, and macropores, can improve mass transfer and catalytic performance, especially when dealing with larger molecules. mdpi.com Future work could involve tailoring the acidity and pore structure of zeolites and other mesoporous materials to optimize the synthesis of IPTPE.

Cracking Catalysts: In some refinery processes, it may be desirable to crack ethers back into their constituent olefins and alcohols. The development of catalysts for the selective cracking of tert-amyl ethers is an active area of research. Multi-component catalysts, such as those based on modified alumina, have been developed for the cracking of TAME to produce high-purity isopentene at relatively low temperatures. google.com These catalysts are designed to ensure high conversion and selectivity, minimizing the formation of byproducts. google.com Similar catalyst design principles could be applied to develop catalysts for the selective cracking of IPTPE, should the need arise in future refinery configurations. The modulation of catalyst acidity is a key factor in controlling the cracking reactions and minimizing unwanted side reactions like coke formation. researchgate.net

Predictive Modeling for Environmental Fate and Reaction Systems

Predictive models are invaluable tools for assessing the potential environmental impact of chemicals like IPTPE and for designing safer and more sustainable processes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: QSAR and QSPR models are mathematical models that predict the biological activity or physicochemical properties of compounds based on their chemical structure. europa.eu These models can be used to estimate key environmental parameters for IPTPE, such as its n-octanol/water partition coefficient (log Kow), water solubility, and vapor pressure, which are crucial for environmental fate modeling. nih.govnih.gov By developing robust QSAR/QSPR models for ethers, it is possible to predict the properties of new compounds without the need for extensive experimental testing. nih.govnih.gov

Environmental Fate Models (EFMs): EFMs use the physicochemical properties of a chemical, along with information about the environment, to predict its transport and transformation in different environmental compartments such as air, water, and soil. nih.govup.pt For fuel oxygenates, these models can simulate scenarios such as releases from leaking underground storage tanks and predict the extent of groundwater contamination plumes. tandfonline.com The development of specific EFMs for IPTPE, parameterized with accurately predicted or measured properties, will be essential for conducting comprehensive risk assessments and for understanding its long-term environmental behavior. tandfonline.comresearchgate.net These models can help in comparing the environmental fate of IPTPE with other gasoline oxygenates and in making informed decisions about its use. tandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for isopropyl tert-pentyl ether, and what key reaction parameters influence yield?

  • Methodological Answer: The primary synthesis method involves acid-catalyzed etherification between isopropyl alcohol and tert-pentyl alcohol. Reactive distillation (RD) is recommended for improved efficiency, where simultaneous reaction and separation enhance conversion rates. Key parameters include:

  • Catalyst type and concentration (e.g., sulfonic acid resins or H₂SO₄) .
  • Temperature control (80–120°C) to balance reaction kinetics and side-product formation.
  • Molar ratio of reactants (typically 1:1 to 1:2 alcohol:alkene) to optimize equilibrium .
    • Validation: Monitor reaction progress using gas chromatography (GC) with flame ionization detection (FID).

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and computational methods?

  • Methodological Answer:

  • Spectroscopy: Use ¹H/¹³C NMR to identify ether linkages and branching patterns. For example, tert-pentyl methyl protons appear as a singlet (δ 1.2–1.4 ppm) .
  • Computational Modeling: Generate 3D conformers via quantum chemical software (e.g., Gaussian) using SMILES notation CCCOC(C)C . Validate against experimental crystallographic data if available.

Q. What are the critical physicochemical properties of this compound relevant to laboratory handling?

  • Key Properties:

  • Boiling Point: 85–86°C .
  • Density: 0.76 g/cm³ at 20°C .
  • Refractive Index: 1.389 (n20/D) .
    • Handling Considerations: Low water solubility (log P ~2.5) necessitates organic solvents for dissolution .

Q. What safety protocols are recommended for handling this compound?

  • Safety Measures:

  • Ventilation: Use fume hoods due to volatility and potential respiratory irritation .
  • PPE: Nitrile gloves and safety goggles to prevent dermal contact .
  • Storage: Inert atmosphere (N₂) to prevent peroxide formation .

Advanced Research Questions

Q. What methodological challenges arise when optimizing reaction conditions for this compound synthesis in flow reactors?

  • Challenges & Solutions:

  • Residence Time Distribution: Uneven flow rates can reduce yield. Use computational fluid dynamics (CFD) to model reactor geometry .
  • Catalyst Deactivation: Implement inline IR spectroscopy to monitor catalyst activity and schedule regeneration cycles .

Q. How do advanced chromatographic techniques improve detection of this compound degradation products?

  • Methodology:

  • GC-MS/MS: Employ multiple reaction monitoring (MRM) for trace-level detection (e.g., limits of 0.2 μg/L in groundwater) .
  • HPLC-UV/Vis: Use C18 columns with acetonitrile/water gradients to separate polar degradation byproducts (e.g., tert-pentyl alcohol) .

Q. What computational modeling approaches predict the environmental behavior of this compound?

  • Approaches:

  • QSPR Models: Correlate molecular descriptors (e.g., topological surface area) with biodegradation rates .
  • Fate Modeling: Use EPI Suite to estimate soil adsorption coefficients (Koc) and aquatic toxicity .

Q. How should researchers reconcile discrepancies in reported physicochemical data across literature sources?

  • Resolution Strategy:

  • Source Comparison: Cross-reference data from authoritative databases (e.g., NIST WTT ) and peer-reviewed studies.
  • Experimental Replication: Standardize measurement conditions (e.g., ASTM methods for density and refractive index) to resolve variations in boiling point (±1°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.